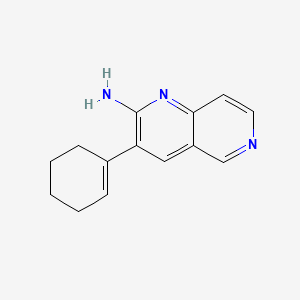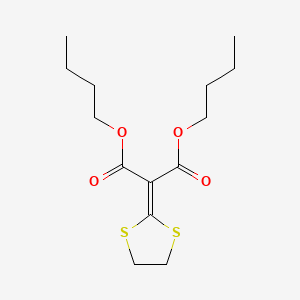
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate is an organic compound with the molecular formula C12H18O4S2. It is a derivative of propanedioic acid and contains a 1,3-dithiolan-2-ylidene group. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 1,3-dithiolan-2-ylidenepropanedioate typically involves the reaction of dibutyl malonate with 1,3-dithiolane-2-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one of the butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal or antibacterial agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of dibutyl 1,3-dithiolan-2-ylidenepropanedioate involves its interaction with molecular targets through its dithiolan-2-ylidene group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Isoprothiolane: A malonate ester with similar structural features, used as an insecticide and fungicide.
Diisopropyl 1,3-dithiolan-2-ylidenemalonate: Another compound with a 1,3-dithiolan-2-ylidene group, used in various chemical applications.
Uniqueness
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate is unique due to its specific butyl ester groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
50780-69-3 |
|---|---|
分子式 |
C14H22O4S2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
dibutyl 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H22O4S2/c1-3-5-7-17-12(15)11(14-19-9-10-20-14)13(16)18-8-6-4-2/h3-10H2,1-2H3 |
InChI 键 |
ZETBTPVLZNYFEL-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C(=C1SCCS1)C(=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


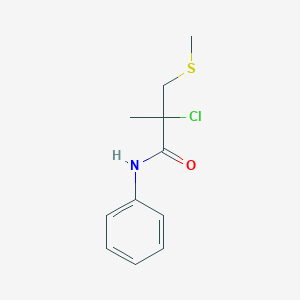
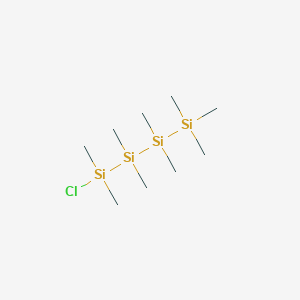
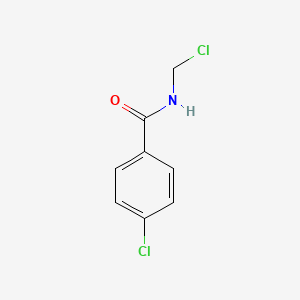
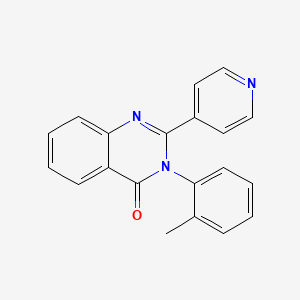
![[1]Benzothieno[2,3-b]pyridine 9,9-dioxide](/img/structure/B14667558.png)


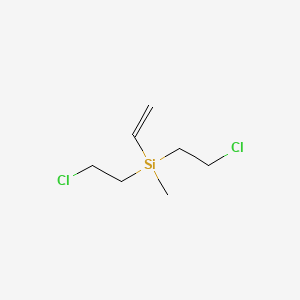
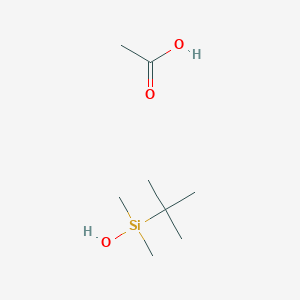

![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
